Cas no 83897-05-6 (21-Acetyloxy Deschloromometasone Furoate)

21-Acetyloxy Deschloromometasone Furoate structure
83897-05-6 structure
Nom du produit:21-Acetyloxy Deschloromometasone Furoate
Numéro CAS:83897-05-6
Le MF:C29H33ClO8
Mégawatts:545.020528554916
CID:1059726

21-Acetyloxy Deschloromometasone Furoate Propriétés chimiques et physiques

Nom et identifiant

    • 21-Acetyloxy Deschloromometasone Furoate
    • [(8S,9R,10S,11S,13S,14S,16R,17R)-17-(2-Acetyloxyacetyl)-9-chloro-11-hydroxy-10,13,16-trimethyl-3-oxo
    • (11β,16α)-21-(Acetyloxy)-9-chloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methylpregna-1,4-diene-3,20-dione (ACI)
    • Piscine à noyau: 1S/C29H33ClO8/c1-16-12-21-20-8-7-18-13-19(32)9-10-26(18,3)28(20,30)23(33)14-27(21,4)29(16,24(34)15-37-17(2)31)38-25(35)22-6-5-11-36-22/h5-6,9-11,13,16,20-21,23,33H,7-8,12,14-15H2,1-4H3/t16-,20+,21+,23+,26+,27+,28+,29+/m1/s1
    • La clé Inchi: QLQPPAYFRZDDSO-BJRLRHTOSA-N
    • Sourire: O([C@@]1([C@H](C)C[C@H]2[C@@H]3CCC4=CC(C=C[C@]4(C)[C@]3([C@H](C[C@]12C)O)Cl)=O)C(=O)COC(=O)C)C(C1OC=CC=1)=O

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 8
  • Comptage des atomes lourds: 38
  • Nombre de liaisons rotatives: 7
  • Complexité: 1130
  • Le xlogp3: 3.2
  • Surface topologique des pôles: 120

Propriétés expérimentales

  • Dense: 1.4±0.1 g/cm3
  • Point d'ébullition: 675.2±55.0 °C at 760 mmHg
  • Point d'éclair: 362.1±31.5 °C
  • Pression de vapeur: 0.0±2.2 mmHg at 25°C

21-Acetyloxy Deschloromometasone Furoate Informations de sécurité

21-Acetyloxy Deschloromometasone Furoate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
A187100-5mg
21-Acetyloxy Deschloromometasone Furoate
83897-05-6
5mg
$ 201.00 2023-04-19
TRC
A187100-50mg
21-Acetyloxy Deschloromometasone Furoate
83897-05-6
50mg
$ 1596.00 2023-04-19

21-Acetyloxy Deschloromometasone Furoate Méthode de production

Synthetic Routes 1

Conditions de réaction
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water
Référence
17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1581-8

Synthetic Routes 2

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
1.2 5 - 10 °C; 10 °C → rt; 48 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
2.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Synthetic Routes 3

Conditions de réaction
1.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Synthetic Routes 4

Conditions de réaction
1.1 Reagents: Acetic acid ,  Hydrochloric acid
Référence
17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1581-8

Synthetic Routes 5

Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Acetic acid ,  Hydrochloric acid
Référence
17-Heteroaroyl esters of corticosteroids. 2. 11β-Hydroxy series
Shapiro, Elliot L.; et al, Journal of Medicinal Chemistry, 1987, 30(9), 1581-8

Synthetic Routes 6

Conditions de réaction
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
2.2 5 - 10 °C; 10 °C → rt; 48 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
3.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

Synthetic Routes 7

Conditions de réaction
1.1 Solvents: Dichloromethane ,  Tetrahydrofuran ;  5 - 10 min, rt
1.2 10 min, rt; rt → -55 °C
1.3 Reagents: Lithium chloride Catalysts: Cupric chloride Solvents: Tetrahydrofuran ;  15 min, rt; rt → -55 °C
1.4 Solvents: Tetrahydrofuran ;  -55 °C; 30 min, -55 °C
1.5 10 min, -55 °C; 30 min, -55 °C; 30 min, -55 °C; 1 h, -55 °C
1.6 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  -5 °C; 2 h, -5 - 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, rt
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  5 - 10 min, rt; rt → 10 °C
3.2 5 - 10 °C; 10 °C → rt; 48 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
4.1 Reagents: Dimethylhydantoin ,  Perchloric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C → rt; 10 h, rt
4.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Référence
Improvements in corticosteroid 21-acetoxy-17α-hydroxy-16α-methyl-pregna-1,4,9(11)-triene-3,20-dione synthesis and its use as common intermediate in the synthesis of some impurities related to dexamethasone and mometasone
Das, Saibal Kumar; et al, Steroids, 2019, 148, 47-55

21-Acetyloxy Deschloromometasone Furoate Raw materials

21-Acetyloxy Deschloromometasone Furoate Preparation Products

Fournisseurs recommandés
Hubei Henglvyuan Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Amadis Chemical Company Limited
Wuhan ChemNorm Biotech Co.,Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Wuhan ChemNorm Biotech Co.,Ltd.
Synrise Material Co. Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Synrise Material Co. Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hangzhou Runyan Pharmaceutical Technology Co., Ltd